Methyl 2,4-difluoro-3-methoxybenzoate
Description
Methyl 2,4-difluoro-3-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a methyl ester at the carboxyl position. This compound is structurally notable for its electron-withdrawing fluorine substituents and the electron-donating methoxy group, which collectively influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
SUOVHDGBKPOZBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoate Esters
The compound Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9, MDL MFCD22375075) shares a fluorinated benzoate structure but differs in substituent placement and complexity. Key distinctions include:
- Substituents : A single fluorine at position 4 and a 4-methoxyphenyl group at position 3, compared to the target compound’s 2,4-difluoro and 3-methoxy groups.
Methyl Esters in Agrochemicals
Several sulfonylurea methyl esters (e.g., metsulfuron methyl ester , ethametsulfuron methyl ester ) are used as herbicides. These compounds feature triazine and sulfonylurea moieties absent in Methyl 2,4-difluoro-3-methoxybenzoate. Key comparisons include:
- Functional Groups : The agrochemical esters rely on sulfonylurea linkages for herbicidal activity, whereas the target compound lacks such groups, suggesting divergent biological roles.
- Fluorine Impact : Fluorine in the target compound may enhance lipophilicity and membrane permeability, a trait less critical in sulfonylurea herbicides, which depend on specific enzyme interactions .
Non-Fluorinated Benzoate Esters
Methyl salicylate (studied in atmospheric VOC research) is a simpler benzoate ester with a hydroxyl group at position 2. Contrasts with the target compound include:
- Polarity : The hydroxyl group in methyl salicylate increases polarity and hydrogen-bonding capacity, leading to higher water solubility compared to the fluorinated, methoxy-substituted target compound.
- Volatility: Methyl salicylate’s lower molecular weight and lack of fluorine result in higher volatility, as noted in atmospheric studies .
Physicochemical Properties and Functional Implications
While explicit data for this compound are unavailable, insights can be drawn from analogous methyl esters (Table 1):
Research and Industrial Relevance
- Synthetic Utility : The compound’s fluorine and methoxy substituents make it a candidate for further functionalization in drug discovery, where such groups improve pharmacokinetics .
- Divergence from Pesticide Esters : Unlike sulfonylurea methyl esters, the target compound’s lack of triazine or sulfonyl groups limits direct herbicidal use but positions it as a precursor in specialized syntheses .
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